Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GNE-8525 is a potent and selective pan-TRK inhibitor. GNE-8525 demonstrated potent antiproliferation activity with IC50 = 0.003 μM. In a tumor xenograft model derived from the KM12 cell line, GNE-8525 demonstrated in vivo antitumor efficacy when administered at ascending doses twice daily (bid) for 14 days in rats. Deregulated kinase activities of tropomyosin receptor kinase (TRK) family members have been shown to be associated with tumorigenesis and poor prognosis in a variety of cancer types. In particular, several chromosomal rearrangements involving TRKA have been reported in colorectal, papillary thyroid, glioblastoma, melanoma, and lung tissue that are believed to be the key oncogenic driver in these tumors.
Novel chemical probe for heterochromatin formation and function, disrupting of heterochromatin-mediated transcriptional gene silencing HMS-I1 Hydrobromide is a chemical probe for heterochromatin formation and function. It acts by disrupting heterochromatin-mediated transcriptional gene silencing.
8-Nitrotryptanthrin is a derivative of tryptanthrin with diverse biological activities. It inhibits human recombinant indoleamine 2,3-dioxygenase 1 (IDO1; IC50 = 0.103 μM) and its enzyme activity in HEK293 cells expressing human IDO1 (IC50 = 0.18 μM). 8-Nitrotryptanthrin inhibits the growth of U251 glioblastoma, H522 lung, M14 melanoma, DU145 prostate, and A498 renal cancer cells (GI50s = 4.5, 4.8, 15, 8, and 2 μM, respectively). It is active against M. tuberculosis, methicillin resistant S. aureus (MRSA), and M. furfur (MICs = 0.032, 0.5, and 5 μg/ml, respectively). 8-Nitrotyrptanthrin is also active against T. brucei (EC50 = 0.24 μg/ml). GNF-PF-3777 is a derivative of tryptanthrin.
HMS-I2 is a chemical probe for heterochromatin formation and function. It acts by disrupting of heterochromatin-mediated transcriptional gene silencing.
HO-3867 is an analog of curcumin that selectively suppresses STAT3 phosphorylation, transcription, and DNA binding without affecting the expression of other active STATs. It has been shown to induce apoptosis in BRCA-mutated ovarian cancer cells with minimal toxicity to normal cells. HO-3867 is reported to demonstrate synergistic inhibition of chemotherapy-resistant ovarian xenograft tumors when combined with cisplatin. HO-3867 is a selective and potent STAT3 inhibitor. HO-3867 selectively inhibited STAT3 phosphorylation, transcription, and DNA binding without affecting the expression of other active STATs. HO-3867 exhibited minimal toxicity toward noncancerous cells and tissues but induced apoptosis in ovarian cancer cells. Pharmacologic analysis revealed greater bioabsorption and bioavailability of the active (cytotoxic) metabolites in cancer cells compared with normal cells. HO-3867 may be useful to treat ovarian cancer and other solid tumors where STAT3 is widely upregulated.